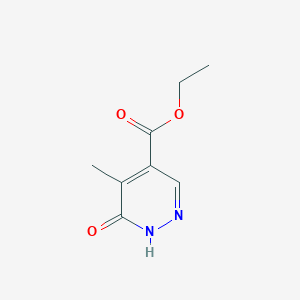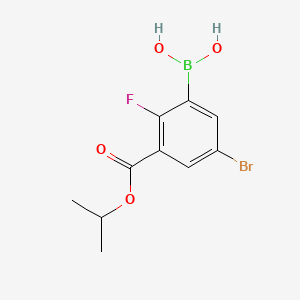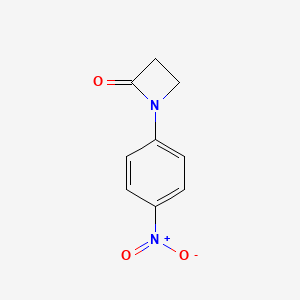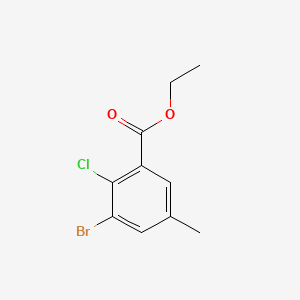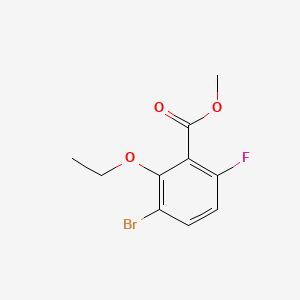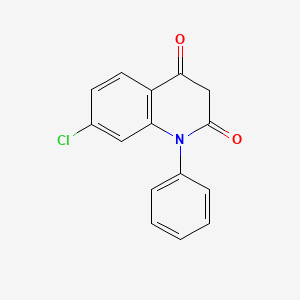
7-Chloro-1-phenyl-quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-phenyl-quinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-quinoline-2,4-dione typically involves the condensation of 7-chloro-4-hydroxyquinoline with phenyl isocyanate. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-phenyl-quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-1-phenyl-quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-phenyl-quinoline-2,4-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoline: Shares the chloroquinoline core but lacks the phenyl and dione functionalities.
1-Phenylquinoline: Similar structure but without the chloro and dione groups.
Quinoline-2,4-dione: Lacks the chloro and phenyl substituents.
Uniqueness
7-Chloro-1-phenyl-quinoline-2,4-dione is unique due to the presence of both chloro and phenyl groups, which enhance its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H10ClNO2 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
7-chloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-13(8-10)17(15(19)9-14(12)18)11-4-2-1-3-5-11/h1-8H,9H2 |
Clé InChI |
PMPBALWQXGOCRP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



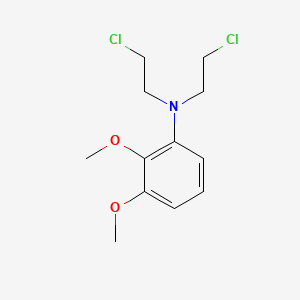
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)

![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
